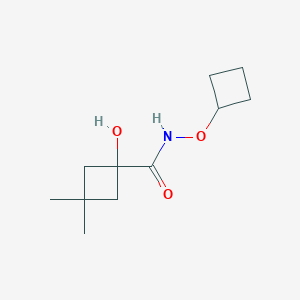![molecular formula C15H17Cl2NO4 B7438654 2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid](/img/structure/B7438654.png)
2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid, commonly known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP-LA is a derivative of gamma-linolenic acid (GLA) and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of DCP-LA is not fully understood. However, it has been proposed that DCP-LA may exert its neuroprotective effects through its ability to modulate the activity of ion channels and receptors in the brain. DCP-LA has been found to enhance the activity of the GABA receptor, which is involved in the regulation of neuronal excitability. DCP-LA has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
DCP-LA has been found to have a range of biochemical and physiological effects. DCP-LA has been shown to increase the levels of the neurotransmitter GABA in the brain, which can have a calming effect on neuronal activity. DCP-LA has also been found to increase the levels of antioxidants in the brain, which can protect against oxidative stress. DCP-LA has been found to improve mitochondrial function, which is important for energy production in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCP-LA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and cross the blood-brain barrier. DCP-LA is also stable and can be easily synthesized in large quantities. However, DCP-LA has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body. This can make it difficult to maintain a steady concentration of DCP-LA in the body over a prolonged period of time.
Direcciones Futuras
There are several future directions for research on DCP-LA. One area of research is to further investigate the mechanism of action of DCP-LA. This can help to identify new targets for therapeutic intervention. Another area of research is to investigate the potential therapeutic applications of DCP-LA in other diseases and conditions, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DCP-LA in humans.
Métodos De Síntesis
DCP-LA can be synthesized through a multi-step process. The first step involves the conversion of 2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid to its acyl chloride derivative. This is followed by the reaction of the acyl chloride with piperidine to form the piperidinyl-acyl derivative. The final step involves the hydrolysis of the piperidinyl-acyl derivative to yield DCP-LA.
Aplicaciones Científicas De Investigación
DCP-LA has been studied for its potential therapeutic applications in a range of diseases and conditions, including Alzheimer's disease, stroke, traumatic brain injury, and epilepsy. DCP-LA has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke. DCP-LA has also been found to have anti-inflammatory effects and has been shown to reduce brain damage in animal models of traumatic brain injury and epilepsy.
Propiedades
IUPAC Name |
2-[1-[2-(2,6-dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO4/c16-11-2-1-3-12(17)10(11)8-13(19)18-6-4-9(5-7-18)14(20)15(21)22/h1-3,9,14,20H,4-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOWRKWVRHIYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C(=O)O)O)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,3-dihydroindole-1-carbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7438571.png)
![N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7438573.png)
![(1R,2S)-N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(oxan-4-yl)cyclopropane-1-carboxamide](/img/structure/B7438574.png)
![(3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone](/img/structure/B7438583.png)
![[2,2-Bis(hydroxymethyl)pyrrolidin-1-yl]-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7438594.png)
![N-[5-(3-hydroxyoxetan-3-yl)-1,3-thiazol-2-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7438603.png)
![(5R,7S)-N-[2-(1-hydroxycyclopentyl)ethyl]-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438605.png)
![5-(1,4-Dioxan-2-ylmethylcarbamoyl)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438610.png)
![2,2-difluoro-5-(1H-pyrazol-5-ylmethylcarbamoyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438615.png)
![5-[(1-Ethyl-6-oxopyridin-3-yl)carbamoyl]-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438616.png)
![[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7438636.png)

![1-[3-(dimethylamino)-4-methylphenyl]sulfonyl-N-methoxy-N-methylazetidin-3-amine](/img/structure/B7438660.png)
![N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide](/img/structure/B7438664.png)